4,4'-Dichloro-2,2'-dimethoxy-5,5'-dimethyl-alpha,alpha'-terephthaloyldiacetanilide
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Overview
Description
3-[4-[3-(4-chloro-2-methoxy-5-methylanilino)-3-oxopropanoyl]phenyl]-N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxopropanamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[3-(4-chloro-2-methoxy-5-methylanilino)-3-oxopropanoyl]phenyl]-N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxopropanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: Involving the substitution of halogen atoms with nucleophiles.
Condensation Reactions: Combining smaller molecules to form the larger compound.
Oxidation and Reduction Reactions: Adjusting the oxidation state of specific atoms within the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-[3-(4-chloro-2-methoxy-5-methylanilino)-3-oxopropanoyl]phenyl]-N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxopropanamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-[4-[3-(4-chloro-2-methoxy-5-methylanilino)-3-oxopropanoyl]phenyl]-N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxopropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[3-(4-chloro-2-methoxy-5-methylanilino)-3-oxopropanoyl]phenyl]-N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aniline derivatives and compounds with chloro and methoxy groups, such as dichloroanilines .
Uniqueness
What sets 3-[4-[3-(4-chloro-2-methoxy-5-methylanilino)-3-oxopropanoyl]phenyl]-N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxopropanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6492-81-5 |
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Molecular Formula |
C28H26Cl2N2O6 |
Molecular Weight |
557.4 g/mol |
IUPAC Name |
3-[4-[3-(4-chloro-2-methoxy-5-methylanilino)-3-oxopropanoyl]phenyl]-N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C28H26Cl2N2O6/c1-15-9-21(25(37-3)11-19(15)29)31-27(35)13-23(33)17-5-7-18(8-6-17)24(34)14-28(36)32-22-10-16(2)20(30)12-26(22)38-4/h5-12H,13-14H2,1-4H3,(H,31,35)(H,32,36) |
InChI Key |
VXHLISXRMLVWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC(=O)C2=CC=C(C=C2)C(=O)CC(=O)NC3=C(C=C(C(=C3)C)Cl)OC |
Origin of Product |
United States |
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